molecular formula C7H8N2OS B1392843 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1273578-08-7

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1392843
CAS No.: 1273578-08-7
M. Wt: 168.22 g/mol
InChI Key: YTFKDBYDGNHOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene-2-carboxamides in the presence of formic acid. This method yields the desired compound in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides . The reaction conditions are relatively mild, making this a convenient method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the laboratory synthesis suggests that similar methods could be adapted for industrial use. The use of formic acid and thiophene-2-carboxamides as starting materials is likely to be retained, with optimizations for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidines .

Scientific Research Applications

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in microbial and cancer cell proliferation. For instance, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position and the dihydrothieno ring contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3,5,7H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFKDBYDGNHOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197820
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273578-08-7
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273578-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.